(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one
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Overview
Description
5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that features a benzimidazole moiety, a furan ring, and a thiazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(1H-benzimidazol-2-ylsulfanyl)-2-furaldehyde with 4-methoxyaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under reflux conditions to yield the final thiazolidinone product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzimidazole moiety.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The furan and benzimidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological research.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications, particularly in the treatment of infections and possibly as an anticancer agent due to its ability to interfere with cellular processes.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, potentially interfering with replication and transcription processes. The thiazolidinone ring may interact with enzymes, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-(1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde: Shares the benzimidazole and furan moieties but lacks the thiazolidinone ring.
1H-benzimidazole-2-yl hydrazones: These compounds have similar benzimidazole cores and are known for their antiparasitic and antioxidant activities.
Uniqueness
What sets 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one apart is its combination of three distinct moieties: benzimidazole, furan, and thiazolidinone
Properties
Molecular Formula |
C22H16N4O3S2 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16N4O3S2/c1-28-14-8-6-13(7-9-14)23-21-26-20(27)18(30-21)12-15-10-11-19(29-15)31-22-24-16-4-2-3-5-17(16)25-22/h2-12H,1H3,(H,24,25)(H,23,26,27)/b18-12- |
InChI Key |
JCUQFBSGJBJVSM-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2 |
Origin of Product |
United States |
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